(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide (5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide
Brand Name: Vulcanchem
CAS No.: 55630-20-1
VCID: VC4108571
InChI: InChI=1S/C31H28N2O2P.HI/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20H,21-24H2;1H/q+1;/p-1
SMILES: C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]
Molecular Formula: C31H28IN2O2P
Molecular Weight: 618.4 g/mol

(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide

CAS No.: 55630-20-1

Cat. No.: VC4108571

Molecular Formula: C31H28IN2O2P

Molecular Weight: 618.4 g/mol

* For research use only. Not for human or veterinary use.

(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide - 55630-20-1

Specification

CAS No. 55630-20-1
Molecular Formula C31H28IN2O2P
Molecular Weight 618.4 g/mol
IUPAC Name (5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide
Standard InChI InChI=1S/C31H28N2O2P.HI/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20H,21-24H2;1H/q+1;/p-1
Standard InChI Key CVLHDJUXNZAKHV-UHFFFAOYSA-M
SMILES C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]
Canonical SMILES C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]

Introduction

(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a synthetic organic compound with the molecular formula C31H28N2O2PIC_{31}H_{28}N_2O_2PI and a molecular weight of 618.454 g/mol. It is categorized as a phosphonium salt containing a morpholino group, an oxazole ring, and triphenylphosphonium moiety, with iodide serving as the counterion. The compound's CAS number is 55630-20-1, and its structure integrates features that suggest potential applications in biological and chemical research due to its unique functional groups .

Structural Features

The compound's structure includes:

  • A morpholino group: A six-membered ring containing oxygen and nitrogen, contributing to its hydrophilic properties.

  • A phenyloxazole core: This heterocyclic moiety is associated with bioactivity in many pharmaceutical agents.

  • A triphenylphosphonium group: Known for enhancing cellular uptake, especially in mitochondrial-targeted compounds.

  • An iodide counterion, balancing the charge of the phosphonium group.

These structural components make it a candidate for diverse applications, including potential roles in drug delivery or as a precursor in organic synthesis.

Potential Applications

  • Biological Applications:

    • The triphenylphosphonium group is known for targeting mitochondria, suggesting this compound could be explored for mitochondrial imaging or drug delivery systems.

    • Oxazole derivatives are often studied for their anticancer, antimicrobial, or anti-inflammatory properties.

  • Chemical Applications:

    • As a phosphonium salt, it may serve as a precursor in Wittig reactions or other organophosphorus chemistry.

    • The morpholino group could enable interactions with nucleic acids, making it relevant for biochemical assays.

Synthesis

The synthesis of compounds like (5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide typically involves:

  • Formation of the oxazole ring: Through cyclization reactions involving amides and aldehydes.

  • Introduction of the morpholino group: Via substitution reactions.

  • Coupling with triphenylphosphine and iodide salt: To form the final phosphonium iodide structure.

Limitations and Future Directions

Although promising, further research is needed to:

  • Evaluate its pharmacokinetics and pharmacodynamics in biological systems.

  • Explore its potential cytotoxicity and therapeutic index.

  • Investigate synthetic modifications to enhance stability or activity.

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